2-Chloro-5-iodo-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-iodo-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the halogenation of 4,6-dimethylpyrimidine. The process typically starts with the chlorination of 4,6-dimethylpyrimidine to form 2-chloro-4,6-dimethylpyrimidine. This intermediate is then subjected to iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis. This method enhances reaction efficiency and reduces reaction times compared to conventional heating methods. The use of microwave irradiation allows for better control over reaction conditions, leading to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like aniline derivatives under microwave conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Scientific Research Applications
2-Chloro-5-iodo-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-5-iodo-2,6-dimethylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
- 2-Chloro-4,5-dimethylpyrimidine
Uniqueness
2-Chloro-5-iodo-4,6-dimethylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3 |
InChI Key |
QHUMRICYNQHOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.